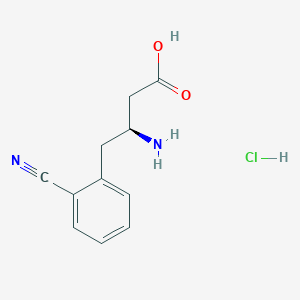

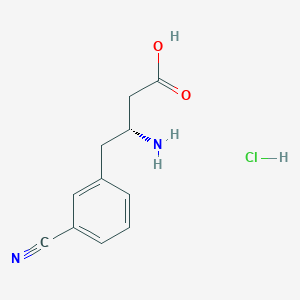

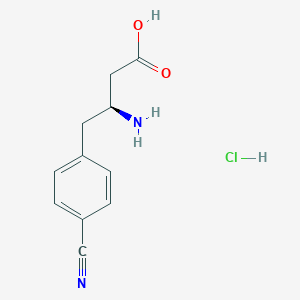

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

説明

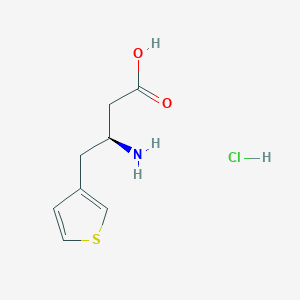

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, six organotin(IV) complexes of 3-(4-cyanophenyl) acrylic acid were synthesized and characterized by elemental analysis, FT-IR, and NMR . Another study reported the development of an effective synthetic route of rilpivirine, which involved the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the 3-[(4-cyanophenyl)(ethyl)amino]butanoic acid molecule contains a total of 33 bonds. There are 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), 1 nitrile (aromatic), and 1 hydroxyl .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, organotin(IV) carboxylates of 3-(4-cyanophenyl) acrylic acid were synthesized and characterized. The complexes were screened for antimicrobial activities and cytotoxicity. The catalytic activity of the complexes was assessed in the transesterification reaction of Brassica campestris oil (triglycerides) to produce biodiesel (fatty acid methyl esters) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-(4-cyanophenyl)butanoic acid has a molecular weight of 189.21, and it is stored at room temperature . Another compound, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, is a powder with a melting point of 94-98 °C and is stored at 2-8°C .科学的研究の応用

Suzuki–Miyaura Coupling

“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Synthesis

This compound can be used in the synthesis of drugs. Its complex molecular structure makes it a versatile chemical compound in scientific research.

Organic Chemistry Studies

“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” can be used in organic chemistry studies. Its perplexity with its complex molecular structure and burstiness through its various applications make it a valuable compound in these studies.

Preparation of Boron Reagents

This compound can be used in the preparation of boron reagents for SM coupling . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Transmetalation Studies

“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” can be used in studies of transmetalation . Transmetalation is a process where formally nucleophilic organic groups are transferred from boron to palladium .

Studies of Organoboron Reagents

This compound can be used in studies of organoboron reagents . These reagents are relatively stable, readily prepared, and generally environmentally benign, making them ideal for use in SM coupling .

作用機序

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-Cyanophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBWUZSLDACSS-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375861 | |

| Record name | (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332061-88-8, 270065-88-8 | |

| Record name | Benzenebutanoic acid, β-amino-4-cyano-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

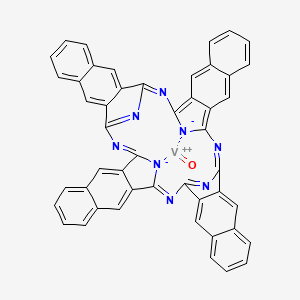

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。